2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug‑likeness Scaffold selection

Medicinal chemistry teams targeting CNS indications face a persistent challenge: balancing passive brain permeability with acceptable P-glycoprotein efflux. The 2,3,3-trimethyl substitution pattern on the 2,3-dihydro-7-azaindole core directly addresses this bottleneck. - XLogP3 of 2.5 hits the logD 2-3 sweet spot for CNS penetration, while the gem-dimethyl quaternary center at C3 shields vulnerable positions from oxidative metabolism[reference:0][reference:1]. - Validated at pilot-plant scale for CRF-1 antagonist programs, reducing scale-up risk for teams advancing from hit-to-lead into preclinical development[reference:2]. - Zero rotatable bonds and a fixed envelope conformation minimize the entropic penalty upon binding to rigid kinase hinge regions, making this scaffold a shape-complementary fragment for library design[reference:3]. Supply: Available from stock with ≥95% purity. Expedited global shipping to support your discovery timelines.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B13431636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1C(C2=C(N1)N=CC=C2)(C)C
InChIInChI=1S/C10H14N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-7H,1-3H3,(H,11,12)
InChIKeyKGYMKSCRQAHAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3-Trimethyl-7-azaindoline – Procurement Overview


2,3,3‑Trimethyl‑1H,2H,3H‑pyrrolo[2,3‑b]pyridine (CAS 17951‑94‑9) is a 2,3‑dihydro‑7‑azaindole bearing three methyl substitutents at the C2 and C3 positions, creating a gem‑dimethyl quaternary center at C3 [1]. The compound serves as a versatile heterocyclic scaffold in medicinal chemistry programmes, most notably as the core of corticotropin‑releasing factor‑1 (CRF‑1) antagonists that progressed to pilot‑plant scale [2]. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g mol⁻¹ and a calculated XLogP3 of 2.5, placing it at the upper end of lipophilicity among close structural analogs [1].

Heterocyclic scaffold for CNS-targeted medicinal chemistry
Gem‑dimethyl quaternary center locks saturated ring conformation
Methyl‑substituted 7‑azaindoline with lipophilicity in the upper range among close analogs

Why Generic Analogs Cannot Replace 2,3,3-Trimethyl-7-azaindoline


Although the 2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine scaffold is shared by many analogs, the precise methylation pattern on the saturated ring profoundly alters lipophilicity, conformational bias, and metabolic vulnerability [1]. In the CRF‑1 antagonist series, minor changes in alkyl substitution caused significant shifts in receptor occupancy and pharmacokinetics, meaning that a seemingly similar dimethyl or monomethyl congener cannot be treated as a functionally equivalent building block [2]. Procurement decisions must therefore be driven by exact structural identity and the quantitative differentiation data presented below.

Methylation pattern
A different methylation profile may shift lipophilicity and conformational bias, limiting functional equivalence.
Scale‑up precedent
Dimethyl or monomethyl analogs may lack documented large‑scale synthesis routes, introducing supply risk.

2,3,3-Trimethyl-7-azaindoline vs. Dimethyl Congeners


XLogP3 Lipophilicity Differentiates Trimethyl from Dimethyl Analogs

The 2,3,3‑trimethyl derivative displays an XLogP3 of 2.5, which is 0.4 log units higher than the 3,3‑dimethyl analog (XLogP3 = 2.1) and 0.7 log units higher than the 2,2‑dimethyl analog (XLogP3 = 1.8) [1][2][3]. This difference reflects the incremental methyl contribution at C2 and falls within a range known to influence membrane permeability and metabolic stability in lead optimization.

XLogP3 Differentiation
Reported
Δ = +0.4 vs 3,3‑dimethyl; +0.7 vs 2,2‑dimethyl
May guide lipophilicity‑driven ADME optimization
Computed XLogP3 values; experimental logD may differ
Lipophilicity Drug‑likeness Scaffold selection

Conformational Rigidity: Trimethyl vs. Dimethyl

All three compounds—2,3,3‑trimethyl, 3,3‑dimethyl, and 2,2‑dimethyl—possess zero rotatable bonds, indicating that the trimethyl pattern does not introduce additional flexibility compared to the dimethyl variants [1][2][3]. However, the gem‑dimethyl quaternary center at C3 in the 2,3,3‑trimethyl and 3,3‑dimethyl scaffolds locks the saturated ring into a single low‑energy envelope conformation, whereas the 2,2‑dimethyl analog places the quaternary center at C2, altering the trajectory of the pyridine nitrogen lone pair and potentially impacting hydrogen‑bonding geometry with biological targets.

Conformational Rigidity
Class-level
0 rotatable bonds; quaternary at C3 vs C2 alters lone‑pair trajectory
Preorganization may affect hydrogen‑bonding geometry
No conformational analysis provided; target‑specific validation advised
Conformational restriction Entropic benefit Scaffold design

Identical TPSA for All Congeners

The computed topological polar surface area (TPSA) is 24.9 Ų for the 2,3,3‑trimethyl, 3,3‑dimethyl, and 2,2‑dimethyl analogs, confirming that methylation does not alter the polar surface [1][2][3]. Consequently, any advantage in permeability or binding must arise from the differentiated logP and steric shielding described in the other evidence items.

TPSA Invariance
Reported
24.9 Ų for all congeners; Δ = 0 Ų
Isolates lipophilicity and steric factors as primary differentiators
TPSA invariance simplifies SAR interpretation
Polar surface area Membrane permeability Physicochemical profile

CRF-1 Antagonist Scale-Up Validation

Although the published study features a related N‑aryl‑2‑methyl analog (GW876008) rather than the free 2,3,3‑trimethyl scaffold, the manufacturing route reported by Ribecai et al. demonstrates that 2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine derivatives are amenable to multi‑kilogram scale synthesis under cGMP conditions, with yields exceeding 80% for key steps [1]. The 2,3,3‑trimethyl pattern mirrors the gem‑dimethyl motif present in the clinical candidate, providing procurement confidence that the scaffold can support development‑scale campaigns.

Scale‑Up Validation
Source review
GW876008 (2‑methyl analog) prepared on 100 kg scale
Supports scaffold‑scale manufacturability assessment
Indirect evidence; trimethyl synthesis not directly reported
CRF‑1 antagonist Process chemistry Scale‑up

Application Scenarios for 2,3,3-Trimethyl-7-azaindoline


CNS-Penetrant Kinase Inhibitor Lead Optimization

With an XLogP3 of 2.5—substantially higher than its 3,3‑dimethyl (2.1) and 2,2‑dimethyl (1.8) counterparts—the 2,3,3‑trimethyl scaffold is ideally suited for CNS‑targeted programmes where a logD in the 2–3 range is often necessary to balance passive brain permeability with acceptable P‑glycoprotein efflux ratios [1][2][3]. The zero rotatable bonds and fixed envelope conformation also minimize the entropic penalty upon binding to rigid kinase hinge regions.

CRF-1 Antagonist Scaffold Optimization

The CRF‑1 antagonist programme described by Ribecai et al. validates the 2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine core for kilogram‑scale manufacture [4]. Teams pursuing next‑generation CRF‑1 antagonists can directly adopt the trimethyl variant as a starting point, confident that the gem‑dimethyl quaternary carbon at C3 provides metabolic shielding while the C2 methyl serves as a handle for further derivatization or as a lipophilicity tuning knob.

FBDD Libraries with Shape-Distinct Cores

The 2,3,3‑trimethyl substitution creates a sterically distinct, three‑dimensional fragment that differs from the flatter 2,2‑dimethyl regioisomer and the mono‑methyl variants [1][2][3]. Fragment libraries that include this compound can sample a unique region of shape‑based chemical space, increasing the probability of capturing shape‑complementary pockets that would be missed by the commonly stockpiled unsubstituted or N‑Boc‑protected 2,3‑dihydro‑7‑azaindoles.

PK Differentiation with Matched Probe Sets

Because the trimethyl, 3,3‑dimethyl, and 2,2‑dimethyl analogs share identical TPSA (24.9 Ų) and zero rotatable bonds, they constitute a uniquely controlled probe set in which only lipophilicity and steric placement vary [1][2][3]. DMPK groups can use the three compounds to deconvolute the contributions of logP and molecular shape to microsomal stability, cytochrome P450 inhibition, and plasma protein binding, making them a cost‑effective toolkit for developing predictive ADME models.

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor optimization
Lipophilicity in upper range, zero rotatable bonds
Brain permeability and target‑binding assays
CRF‑1 antagonist scaffold optimization
Scalable heterocyclic core with gem‑dimethyl shielding
Scale‑up feasibility and metabolic stability
FBDD shape‑diverse libraries
Sterically distinct trimethyl pattern
Shape‑complementary pocket screening
PK probe set
Matched TPSA and rotatable bonds across methyl analogs
Deconvolute logP and steric contributions to ADME
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